

Metominostrobin: A Technical Guide to its Molecular Characteristics, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: **Metominostrobin**

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Abstract

Metominostrobin is a broad-spectrum strobilurin fungicide recognized for its efficacy against a range of fungal pathogens in agriculture. Its primary mechanism of action involves the inhibition of mitochondrial respiration, a vital process for fungal growth and proliferation. This technical guide provides a comprehensive overview of **Metominostrobin**, detailing its molecular structure, CAS registry numbers, a detailed synthesis protocol, and its established mode of action. Furthermore, this document outlines experimental protocols for its analysis and toxicological assessment, and explores its impact on cellular signaling pathways.

Molecular Structure and Chemical Properties

Metominostrobin, a member of the oximinoacetamide strobilurins, is characterized by a phenoxyphenyl group linked to a methoxyiminoacetamide moiety. The presence of a C=N double bond in the methoxyimino group gives rise to (E) and (Z) geometric isomers. The (E)-isomer is generally the more biologically active form.

Table 1: Chemical and Physical Properties of **Metominostrobin**

Property	Value	Reference(s)
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₃	[1] [2]
Molecular Weight	284.31 g/mol	[1] [2]
(E)-Metominostrobin CAS Number	133408-50-1	
(Z)-Metominostrobin CAS Number	133408-51-2	
IUPAC Name ((E)-isomer)	(2E)-2-(methoxyimino)-N-methyl-2-(2-phenoxyphenyl)acetamide	[3]
Canonical SMILES ((E)-isomer)	CNC(=O)/C(=N\OC)/C1=CC=C C=C1OC2=CC=CC=C2	

Experimental Protocols

Synthesis of Metominostrobin

The following protocol for the synthesis of **Metominostrobin** is adapted from patented chemical processes and involves a multi-step procedure.[\[1\]](#)[\[4\]](#)

Step 1: Acylation to form 2-(phenoxy)benzoyl nitrile

- In a reaction vessel, combine diphenyl ether, oxalonitrile, and a suitable solvent (e.g., dichloroethane).
- Cool the mixture to a temperature between -30°C and 10°C and allow it to react for approximately 3 hours.
- Gradually warm the reaction to room temperature and continue the reaction for an additional 5-10 hours.
- Pour the reaction mixture into ice water and extract the product, 2-(phenoxy)benzoyl nitrile, using an organic solvent.

- Dry and concentrate the organic phase to isolate the product.

Step 2: Hydrolysis to form 2-(2-phenoxyphenyl)-2-oxoacetamide

- To the 2-(phenoxy)benzoyl nitrile obtained in the previous step, add an acidic or basic solution (e.g., 6N hydrochloric acid) and water.[\[4\]](#)
- Stir the mixture at room temperature for approximately 24 hours to facilitate hydrolysis.[\[4\]](#)
- Extract the product, 2-(2-phenoxyphenyl)-2-oxoacetamide, with ethyl acetate.
- Wash the organic layer with a saturated sodium carbonate solution, then dry and concentrate to yield the desired product.[\[4\]](#)

Step 3: Oximation to form 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide

- React the 2-(2-phenoxyphenyl)-2-oxoacetamide with hydroxylamine sulfate or hydroxylamine hydrochloride in a suitable solvent like toluene.
- The reaction is typically carried out at an elevated temperature (e.g., 70°C) for several hours.
- After cooling, the product can be isolated by separating the organic layer, followed by washing, drying, and concentration.

Step 4: Methylation to form **Metominostrobin**

- The final step involves the methylation of the oxime group. Treat the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide with a methylating agent, such as dimethyl sulfate, in the presence of a base and a suitable solvent.
- The reaction is typically performed at room temperature.
- Following the reaction, the final product, **Metominostrobin**, is isolated through extraction, washing, and purification processes.

Analytical Determination by HPLC-MS/MS

The quantification of **Metominostrobin** residues in various matrices is crucial for regulatory and research purposes. A common and highly sensitive method is High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation (QuEChERS Method)

- Homogenize the sample (e.g., fruit, vegetable, or soil).
- Extract a representative portion with acetonitrile.
- Perform a salting-out liquid-liquid partitioning by adding anhydrous magnesium sulfate and sodium chloride.
- Clean up the extract using dispersive solid-phase extraction (d-SPE) with a suitable sorbent mixture (e.g., PSA, C18) to remove interfering matrix components.
- The final extract is then filtered and diluted for LC-MS/MS analysis.

LC-MS/MS Conditions

- Chromatographic Column: A C18 reversed-phase column is typically used for separation.
- Mobile Phase: A gradient elution with water (containing a modifier like formic acid or ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is employed.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for quantification, selecting specific precursor-to-product ion transitions for **Metominostrobin**.

Toxicological Assessment: Acute Oral Toxicity (OECD Guideline 423)

The acute oral toxicity of **Metominostrobin** can be assessed following the OECD Guideline 423 (Acute Toxic Class Method).^{[5][6][7][8]} This method uses a stepwise procedure with a small number of animals per step.

- Test Animals: Typically, female rats are used.[6]
- Administration: A single oral dose of **Metominostrobin** is administered. The starting dose is selected based on available information.
- Procedure: The study proceeds in a stepwise manner, with the outcome of each step determining the dose for the next. The number of animals showing signs of toxicity and mortality determines the classification.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[7]
- Necropsy: At the end of the observation period, all surviving animals are subjected to a gross necropsy.[7]

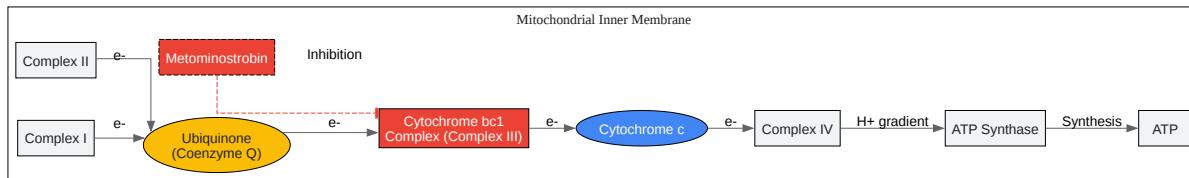
Table 2: Acute Toxicity Data for **Metominostrobin**

Test	Species	Result
Oral LD ₅₀	Rat	293 - 497 mg/kg
Dermal LD ₅₀	Rat	> 2000 mg/kg
Inhalation LC ₅₀ (4h)	Rat	> 1.96 mg/L

Mechanism of Action and Signaling Pathways

Primary Mechanism: Inhibition of Mitochondrial Respiration

Metominostrobin's primary mode of action is the inhibition of the cytochrome bc₁ complex (also known as Complex III) in the mitochondrial electron transport chain.[9] By binding to the Quinone outside (Q_o) site of this complex, **Metominostrobin** blocks the transfer of electrons from ubiquinol to cytochrome c. This disruption of the electron transport chain leads to a halt in ATP synthesis, the primary energy currency of the cell, ultimately resulting in fungal cell death.



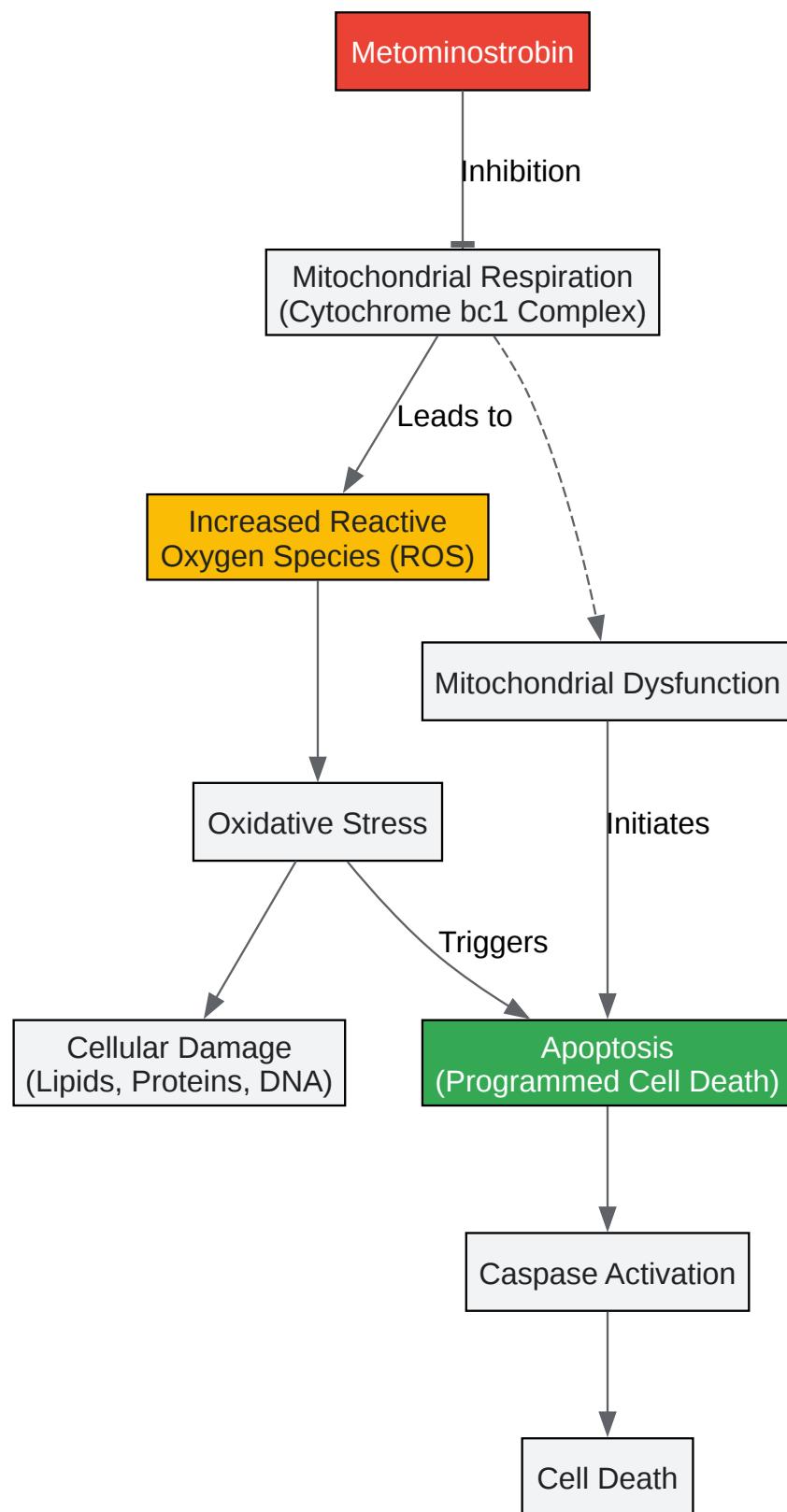
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Diagram 1: Metominostrobin's inhibition of the mitochondrial electron transport chain.

Secondary Effects: Oxidative Stress and Apoptosis

The blockage of the electron transport chain by **Metominostrobin** can lead to an increase in the production of reactive oxygen species (ROS), such as superoxide radicals.^[10] This is due to the accumulation of electrons at earlier complexes, which can then be prematurely leaked and react with molecular oxygen. The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA.

Elevated levels of ROS and the disruption of mitochondrial function are potent triggers for apoptosis, or programmed cell death.^{[11][12]} The intrinsic apoptotic pathway is often initiated by mitochondrial outer membrane permeabilization, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm.^[11] This, in turn, activates a cascade of caspases, which are proteases that execute the dismantling of the cell.^[12]

[Click to download full resolution via product page](#)**Diagram 2:** Logical workflow from mitochondrial inhibition to apoptosis.

Conclusion

Metominostrobin is a potent fungicide with a well-defined primary mechanism of action. Its synthesis is achievable through established chemical routes, and its analysis can be reliably performed using modern analytical techniques. The inhibition of mitochondrial respiration not only deprives the fungal cell of energy but also appears to induce secondary effects such as oxidative stress and apoptosis, contributing to its fungicidal activity. A thorough understanding of these molecular interactions is essential for the development of new fungicidal agents and for assessing the broader biological impact of this class of compounds. Further research into the specific signaling pathways modulated by **Metominostrobin** could provide deeper insights into its cellular effects and potential applications.

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